![molecular formula C19H22N6O4 B264931 Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, commonly known as ETOFP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. ETOFP is a member of the pyrimidinecarboxylate family and has been studied for its ability to modulate various biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of ETOFP is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. ETOFP has been shown to bind to various receptors in the body, including the serotonin receptor and the dopamine receptor. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
ETOFP has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ETOFP has been shown to have cardiovascular effects, including the modulation of blood pressure and heart rate. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
ETOFP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, ETOFP has several limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also a relatively new compound, and its full range of effects is not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of ETOFP. One potential direction is the further characterization of its mechanism of action. This could involve the identification of additional receptors and enzymes that are modulated by ETOFP. Another potential direction is the study of ETOFP in animal models of disease. This could involve the evaluation of its efficacy in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Finally, the study of ETOFP in clinical trials could provide valuable information about its safety and efficacy in humans.
Synthesemethoden
The synthesis of ETOFP involves a series of chemical reactions that require specialized equipment and expertise. The initial step involves the condensation of ethyl 3-aminocrotonate with 2-furylcarboxaldehyde to form an imine intermediate. The imine is then reacted with 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid to form the final product, ETOFP. The synthesis of ETOFP is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
ETOFP has been extensively studied for its potential therapeutic properties. It has been shown to modulate various biochemical and physiological processes in the body, including the central nervous system, cardiovascular system, and immune system. ETOFP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has also been studied for its potential use as a diagnostic tool in imaging studies.
Eigenschaften
Produktname |
Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate |
---|---|
Molekularformel |
C19H22N6O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
ethyl 4-(furan-2-yl)-6-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N6O4/c1-2-28-17(27)14-15(13-5-3-12-29-13)22-19(23-16(14)26)25-10-8-24(9-11-25)18-20-6-4-7-21-18/h3-7,12,14-15H,2,8-11H2,1H3,(H,22,23,26) |
InChI-Schlüssel |
OOVPLFMYJIXTSM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CO4 |
Kanonische SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.